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Compound of Interest

Compound Name: N-Propyl-1,3-propanediamine

Cat. No.: B1204392 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: N-Propyl-1,3-propanediamine is a diamine of interest in various chemical

syntheses. This document provides a comprehensive overview of its known properties and

outlines a detailed framework for its theoretical and computational characterization. Due to a

lack of extensive published computational studies on this specific molecule, this guide serves

as a roadmap for researchers, providing methodologies for in-silico analysis, including Density

Functional Theory (DFT) calculations, frontier molecular orbital analysis, and vibrational

spectroscopy simulation. Experimental data from literature is also presented, alongside

generalized protocols for its empirical validation.

Molecular and Physical Properties
N-Propyl-1,3-propanediamine, also known as 3-(n-Propylamino)propylamine, is a colorless

liquid with a characteristic amine odor. Its fundamental properties are summarized below.
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Property Value Source

Chemical Formula C₆H₁₆N₂ [1][2][3][4]

Molecular Weight 116.20 g/mol [2][5]

CAS Number 23764-31-0 [1][2][3][4][5]

IUPAC Name N'-propylpropane-1,3-diamine [2]

Canonical SMILES CCCNCCCN [2][5]

Density 0.841 g/mL at 25 °C [5]

Boiling Point 169 °C [5]

Refractive Index n20/D 1.4451 [5]

Flash Point 54 °C (closed cup) [5]

Theoretical and Computational Studies: A
Methodological Guide
While specific computational studies on N-Propyl-1,3-propanediamine are not readily

available in the current literature, this section provides a detailed protocol for performing such

analyses. These studies are crucial for understanding the molecule's electronic structure,

reactivity, and spectroscopic properties.

Computational Methodology Workflow
The following workflow outlines the steps for a comprehensive computational study of N-
Propyl-1,3-propanediamine.
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Computational Workflow

Geometry Optimization

Frequency Calculation & Vibrational Analysis

Confirm Minimum Energy

Electronic Structure Analysis (HOMO-LUMO)

Optimized Geometry

Molecular Electrostatic Potential (MEP) Natural Bond Orbital (NBO) Analysis

Click to download full resolution via product page

Caption: A typical workflow for computational analysis.

Detailed Protocols
2.2.1. Geometry Optimization and Frequency Calculations

Objective: To find the most stable 3D conformation of the molecule (the global minimum on

the potential energy surface) and to simulate its infrared spectrum.

Protocol:

The initial structure of N-Propyl-1,3-propanediamine can be built using molecular

modeling software (e.g., Avogadro, GaussView).

A geometry optimization is performed using Density Functional Theory (DFT). A common

and effective combination of functional and basis set for this type of molecule is B3LYP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1204392?utm_src=pdf-body-img
https://www.benchchem.com/product/b1204392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with a 6-311++G(d,p) basis set. This level of theory provides a good balance between

accuracy and computational cost for organic molecules.

Following optimization, a frequency calculation is performed at the same level of theory.

The absence of imaginary frequencies confirms that the optimized structure is a true

energy minimum.

The output of the frequency calculation provides the theoretical vibrational frequencies,

which can be compared with experimental IR spectra.

2.2.2. Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To understand the molecule's electronic reactivity. The Highest Occupied

Molecular Orbital (HOMO) indicates the ability to donate electrons (nucleophilicity), while the

Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept electrons

(electrophilicity).[6][7]

Protocol:

Using the optimized geometry from the previous step, a single-point energy calculation is

performed.

The energies of the HOMO and LUMO are extracted from the calculation output.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller gap

suggests higher reactivity.

Visualization of the HOMO and LUMO surfaces reveals the regions of the molecule most

likely to be involved in electron donation and acceptance, respectively.

2.2.3. Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and

nucleophilic attack.

Protocol:

The MEP is calculated from the results of the DFT calculation on the optimized geometry.
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The MEP is mapped onto the electron density surface of the molecule.

Color coding is used to represent the electrostatic potential: red indicates regions of

negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates

regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green

represents neutral potential.[7] For N-Propyl-1,3-propanediamine, the lone pairs on the

nitrogen atoms are expected to be regions of negative potential.

Experimental Data and Protocols
Spectroscopic Data
Experimental spectroscopic data for N-Propyl-1,3-propanediamine is available from various

sources. The NIST Chemistry WebBook provides access to its gas-phase infrared spectrum

and mass spectrum (electron ionization).[1][3][4] SpectraBase also lists NMR, FTIR, and

Raman spectra for the compound.[8]

3.1.1. Infrared (IR) Spectroscopy Protocol (General)

Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Protocol:

A small sample of liquid N-Propyl-1,3-propanediamine is placed between two salt plates

(e.g., NaCl or KBr) to form a thin capillary film.

Alternatively, for an ATR-FTIR spectrum, a drop of the sample is placed directly onto the

ATR crystal.

The sample is placed in the IR spectrometer.

The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around

2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹) would be expected.

3.1.2. Mass Spectrometry (MS) Protocol (General - Electron Ionization)
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Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Protocol:

A small amount of the sample is introduced into the mass spectrometer, where it is

vaporized.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z).

A detector measures the abundance of each ion. The resulting plot of abundance versus

m/z is the mass spectrum. The peak with the highest m/z often corresponds to the

molecular ion (M+).

Synthetic Utility and Reaction Pathways
N-Propyl-1,3-propanediamine is a versatile building block in organic synthesis. Its two amine

groups, with differing reactivity (one primary, one secondary), allow for its use in the

construction of more complex molecules. For instance, it has been used in the synthesis of 1-

benzotriazolylmethyl-3-propylhexahydropyrimidine.[5] While not involved in biological signaling

pathways itself, its role as a synthetic intermediate is crucial.

The diagram below illustrates a generalized synthetic application where a diamine like N-
Propyl-1,3-propanediamine acts as a nucleophile to form a larger, heterocyclic structure.
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Generalized Synthetic Pathway

N-Propyl-1,3-propanediamine
(Diamine Nucleophile)

Cyclization/Condensation Reaction

Electrophilic Substrate
(e.g., Dicarbonyl or Dihalide)

Reaction Conditions
(Solvent, Temp, Catalyst)

Heterocyclic Product

Click to download full resolution via product page

Caption: Generalized reaction scheme involving a diamine.

Safety and Handling
N-Propyl-1,3-propanediamine is classified as a flammable liquid and vapor and causes

severe skin burns and eye damage.[2][5] Appropriate personal protective equipment (PPE),

including gloves and eye protection, should be used when handling this chemical. It should be

stored in a well-ventilated area away from ignition sources.

This guide provides a foundational understanding of N-Propyl-1,3-propanediamine and a

detailed framework for its advanced computational analysis. The provided methodologies can

be readily adapted by researchers to generate new insights into the electronic and reactive

properties of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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